1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a synthetic organic compound with a unique structure that combines elements from various chemical families, such as triazoles, pyrrolidines, and thiophenes. These distinct moieties grant the compound significant versatility and potential for numerous applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one typically begins with the formation of the triazole moiety through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Following this, a pyrrolidine ring is introduced using standard amination reactions. The final step involves the incorporation of the thiophene and ethanone functionalities, typically through Friedel-Crafts acylation or similar methodologies.
Industrial Production Methods
For large-scale production, industrial methods focus on optimizing yields and reaction conditions to ensure cost-effectiveness and sustainability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to an alcohol under hydrogenation conditions.
Substitution: : The triazole and pyrrolidine rings are subject to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: : Typical reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
Oxidation: : The major products can include sulfoxides or sulfones derived from the thiophene ring.
Reduction: : Reduction typically yields the corresponding alcohol.
Substitution: : Substituted triazole or pyrrolidine derivatives are commonly formed.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: : Utilized in the development of novel materials and as a precursor for more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for therapeutic properties, particularly in the modulation of specific molecular targets.
Industry: : Employed in the synthesis of advanced polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is highly dependent on its specific application:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: : Common pathways include signal transduction cascades, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Compared to other triazole, pyrrolidine, and thiophene derivatives, 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one stands out due to its multifunctional nature and the synergistic effects of its diverse functional groups.
List of Similar Compounds
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(furan-3-yl)ethan-1-one: : Similar structure but with a furan ring instead of thiophene.
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(phenyl)ethan-1-one: : Contains a phenyl ring instead of a thiophene.
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyrazol-3-yl)ethan-1-one: : Includes a pyrazole ring in place of thiophene.
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-20-9-12-7-18(16-15-12)13-2-4-17(8-13)14(19)6-11-3-5-21-10-11/h3,5,7,10,13H,2,4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYQSBMLACHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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